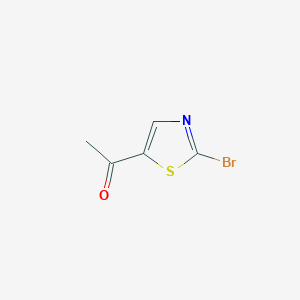

1-(2-Bromothiazol-5-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHAHIKODQEJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161776-13-1 | |

| Record name | 1-(2-bromo-1,3-thiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Bromothiazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(2-Bromothiazol-5-yl)ethanone, a key building block in medicinal chemistry. We will explore two primary synthetic strategies, delving into the mechanistic rationale behind each approach and providing detailed, field-proven experimental protocols. This document is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important intermediate.

Introduction

Thiazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities. The title compound, this compound (CAS No: 1161776-13-1), serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Its structure, featuring a reactive acetyl group and a bromine atom on the thiazole core, allows for a variety of subsequent chemical modifications. This guide will focus on the practical synthesis of this molecule, emphasizing both efficiency and safety.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1161776-13-1 | [1][2] |

| Molecular Formula | C₅H₄BrNOS | [1][2] |

| Molecular Weight | 206.06 g/mol | [1][2] |

| Appearance | White to yellow solid or semi-solid | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthetic Strategies

Two primary routes for the synthesis of this compound are presented. Route A follows a well-documented multi-step pathway starting from the readily available 2-aminothiazole. Route B explores a more direct, though potentially more challenging, Friedel-Crafts acylation of 2-bromothiazole.

Route A: Multi-Step Synthesis from 2-Aminothiazole

This route is a robust and reliable method that proceeds through several well-established transformations. The overall strategy involves the initial formation of the thiazole ring, followed by sequential introduction of the bromo and acetyl functionalities.

Caption: Proposed multi-step synthesis of this compound starting from thiourea and chloroacetaldehyde.

The synthesis of the 2-aminothiazole core is typically achieved through the Hantzsch thiazole synthesis, a condensation reaction between a thiourea and an α-haloketone or aldehyde.[4] In this case, thiourea is reacted with chloroacetaldehyde.

Protocol 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole

-

Materials:

-

Thiourea

-

Chloroacetaldehyde (or its stable equivalent like chloroacetaldehyde dimethyl acetal)[5]

-

Ethanol

-

Sodium hydroxide solution

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in ethanol.

-

Slowly add an equimolar amount of chloroacetaldehyde solution to the thiourea solution with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the 2-aminothiazole.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

-

The crude 2-aminothiazole can be purified by recrystallization from ethanol.[4]

-

Electrophilic substitution of 2-aminothiazole occurs preferentially at the C5 position.[6] Various brominating agents can be used, with N-bromosuccinimide (NBS) being a common and effective choice.

Protocol 2: Bromination of 2-Aminothiazole

-

Materials:

-

2-Aminothiazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane

-

Sodium bicarbonate solution

-

-

Procedure:

-

Dissolve 2-aminothiazole in acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (1.1 equivalents) portion-wise to the cooled solution with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromothiazole.[7]

-

The conversion of the 2-amino group to a bromine atom can be achieved via a Sandmeyer-type reaction.[8][9] This involves the diazotization of the amino group followed by reaction with a copper(I) bromide. Subsequent acylation at the 5-position can be achieved, although a more strategic approach would be to first introduce the acetyl group and then perform the Sandmeyer reaction. However, a more direct approach from 2-amino-5-bromothiazole to the final product is also plausible. A more reliable method involves the conversion of 2-amino-5-bromothiazole to 2,5-dibromothiazole, followed by a selective metal-halogen exchange and acylation.

A more direct and documented approach to a similar structure, 1-(2-bromo-4-methylthiazol-5-yl)ethanone, involves converting the corresponding carboxylic acid to the Weinreb amide, followed by reaction with a Grignard reagent.[10] This suggests a potential pathway for our target molecule starting from 2-bromo-5-carboxythiazole.

Route B: Direct Friedel-Crafts Acylation of 2-Bromothiazole

A more direct, one-step approach to this compound is the Friedel-Crafts acylation of 2-bromothiazole. This reaction involves the use of an acylating agent, such as acetyl chloride, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[11][12]

Caption: Proposed direct Friedel-Crafts acylation of 2-bromothiazole.

Mechanistic Rationale: The thiazole ring is an electron-rich heterocycle, but the bromine atom at the 2-position is deactivating. However, electrophilic substitution on the thiazole ring is known to favor the 5-position. The Lewis acid activates the acetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the π-electrons of the thiazole ring.[13]

Protocol 3: Friedel-Crafts Acylation of 2-Bromothiazole

-

Materials:

-

2-Bromothiazole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension.

-

After the addition is complete, add 2-bromothiazole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Purification and Characterization

Purification of this compound is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The structure and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and a singlet for the proton at the C4 position of the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the carbons of the thiazole ring.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, with the characteristic isotopic pattern of bromine.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Bromothiazole: Harmful if swallowed, causes skin and eye irritation.[3]

-

Acetyl Chloride: Highly flammable and corrosive. Reacts violently with water. Causes severe skin burns and eye damage.

-

Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water.

-

Chloroacetaldehyde: Toxic and a suspected carcinogen.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizer.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound can be successfully achieved through either a multi-step approach starting from 2-aminothiazole or a more direct Friedel-Crafts acylation of 2-bromothiazole. While the multi-step route offers greater reliability based on established literature for analogous compounds, the direct acylation presents a more atom-economical alternative that warrants further investigation and optimization. The protocols and mechanistic insights provided in this guide are intended to empower researchers to select and execute the most suitable synthetic strategy for their specific needs, paving the way for the development of novel and impactful chemical entities.

References

- 1. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1161776-13-1|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 5. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]

- 6. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]

- 7. 2-Amino-5-bromothiazole | 3034-22-8 | FA13214 | Biosynth [biosynth.com]

- 8. mdpi.com [mdpi.com]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. Friedel-Crafts acylation - Visualize Organic Chemistry [visualizeorgchem.com]

1-(2-Bromothiazol-5-yl)ethanone chemical properties

An In-Depth Technical Guide to 1-(2-Bromothiazol-5-yl)ethanone: Properties, Synthesis, and Reactivity for Advanced Research

Introduction

This compound, with CAS Number 1161776-13-1, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2][3] Its structure, featuring a thiazole ring substituted with a reactive bromine atom at the 2-position and an acetyl group at the 5-position, offers a versatile scaffold for the synthesis of complex molecular architectures. The electron-deficient nature of the thiazole ring, combined with the distinct reactivity of its substituents, makes this compound a valuable precursor for developing novel pharmaceutical agents and functional organic materials. This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, and key transformations, offering a technical resource for researchers and drug development professionals.

PART 1: Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. These properties are summarized below.

Physicochemical Data

A compilation of key physical and chemical data for this compound is presented in Table 1. The predicted values offer a reliable estimation for experimental planning.

| Property | Value | Reference |

| CAS Number | 1161776-13-1 | [1][2][3] |

| Molecular Formula | C₅H₄BrNOS | [1][2][3] |

| Molecular Weight | 206.06 g/mol | [1][3][4] |

| IUPAC Name | 1-(2-bromo-1,3-thiazol-5-yl)ethanone | [1][3] |

| Physical Form | White to Yellow Solid or Semi-solid | [5] |

| Predicted Density | 1.719 ± 0.06 g/cm³ | [6] |

| Predicted Boiling Point | 263.8 ± 13.0 °C | [6] |

| Predicted pKa | -1.23 ± 0.10 | [1][6] |

| Storage | Inert atmosphere (Argon or N₂), 2-8°C | [5][6] |

| InChI Key | XGHAHIKODQEJTA-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | CC(=O)C1=CN=C(S1)Br | [1][3] |

Spectroscopic Characteristics

Detailed spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific experimental spectra are proprietary to manufacturers, a predicted profile can be derived from its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be simple. A singlet for the thiazole proton (C4-H) would likely appear in the aromatic region (δ 8.0-8.5 ppm), significantly downfield due to the deshielding effects of the electronegative sulfur and nitrogen atoms and the adjacent carbonyl group. The methyl protons of the acetyl group would appear as a sharp singlet further upfield (δ 2.6-2.8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show five distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal (δ > 190 ppm). The thiazole ring carbons would appear in the aromatic region, with C2 (bearing the bromine) and C5 (bearing the acetyl group) being significantly deshielded. The methyl carbon would be the most upfield signal.

-

Mass Spectrometry (MS): The mass spectrum would prominently feature the molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ketone at approximately 1680-1700 cm⁻¹ and various C=C and C=N stretching frequencies characteristic of the thiazole ring in the 1400-1600 cm⁻¹ region.

PART 2: Synthesis and Purification

The synthesis of this compound can be approached through several routes, typically involving the construction or modification of the thiazole core. A common and effective strategy involves the acylation of a pre-formed 2-bromothiazole.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The most direct synthesis is the Friedel-Crafts acylation of 2-bromothiazole. Thiazoles can undergo electrophilic substitution, and while the 2-position is generally deactivated by the adjacent heteroatoms, acylation at the 5-position is feasible under appropriate conditions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis via Friedel-Crafts acylation.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromothiazole (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add the Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 eq), portion-wise to manage the exothermic reaction.

-

Acylation: While maintaining the temperature at 0°C, add acetic anhydride (1.1 eq) dropwise to the stirring suspension.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture back to 0°C and quench it by slowly pouring it over crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude product is typically purified by column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The C2-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, while the acetyl group allows for a wide range of classical ketone chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of the thiazole ring is highly susceptible to oxidative addition to a Palladium(0) complex, initiating several powerful C-C bond-forming reactions.

The Suzuki-Miyaura reaction is a versatile method for forming biaryl or vinyl-aryl structures by coupling the bromothiazole with an organoboron species.[7][8] This reaction is fundamental in constructing complex molecules in drug discovery.[9][10]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling

-

Setup: In a Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[11]

-

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[12]

-

Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or DMF.[11] Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude product for purification.

The Heck reaction couples the bromothiazole with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[13][14]

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol: Heck Reaction

-

Setup: Combine this compound (1.0 eq), the alkene (1.5 eq), a palladium source like Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃) in a sealable reaction vessel.[8]

-

Solvent and Base: Add a polar aprotic solvent such as DMF or acetonitrile, followed by an organic base like triethylamine (NEt₃) (2.0 eq).[15]

-

Reaction: Seal the vessel and heat to 80-120°C. The reaction is typically complete within a few hours.

-

Work-up: After cooling, filter the mixture to remove palladium black and salts. Dilute the filtrate with water and extract with an appropriate solvent. Wash, dry, and concentrate the organic phase before purification.

This reaction is used to couple the bromothiazole with a terminal alkyne, yielding a substituted alkyne. It requires both palladium and copper(I) catalysts.[16][17] This method is invaluable for synthesizing conjugated systems.[18]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling

-

Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%).[19]

-

Reagents: Add the terminal alkyne (1.2 eq).

-

Solvent and Base: Dissolve the components in a solvent like THF or DMF, and add an amine base (e.g., NEt₃ or diisopropylamine), which often serves as both the base and part of the solvent system.[19]

-

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete.

-

Work-up: Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Reactivity of the Acetyl Group

The ketone functionality at the C5 position is a gateway to numerous derivatives.

-

Claisen-Schmidt Condensation: Reaction with an aldehyde in the presence of a base (e.g., NaOH or KOH) yields an α,β-unsaturated ketone (a chalcone derivative). These compounds are common scaffolds in medicinal chemistry.[20]

-

α-Halogenation: The methyl protons are acidic and can be replaced with a halogen (e.g., via bromination with Br₂ in acetic acid), producing a reactive α-haloketone intermediate.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

PART 4: Applications in Drug Discovery

The this compound scaffold is a precursor to a variety of biologically active molecules. Derivatives have shown potential as immunosuppressive and immunostimulatory agents.[4] Furthermore, significant research has demonstrated that compounds derived from this core exhibit potent cytotoxicity against various cancer cell lines, highlighting its promise as a multipotent therapeutic agent.[4] Its utility as a building block allows for the systematic exploration of chemical space in the search for new drug candidates.

Caption: Role as a scaffold for diverse bioactive compounds.

PART 5: Safety and Handling

Proper handling of this compound is crucial. It is classified as a hazardous substance.

| Hazard Class | GHS Code | Description | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][21] |

| Skin Irritation | H315 | Causes skin irritation | [5][21] |

| Eye Irritation | H319 | Causes serious eye irritation | [5][21] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [5][21] |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[21]

-

Handling: Avoid breathing dust, fumes, or vapor. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[21][22]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[5][6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[21]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1161776-13-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 97% | CAS: 1161776-13-1 | AChemBlock [achemblock.com]

- 4. Buy 1-(5-Bromothiazol-2-yl)ethanone | 774230-98-7 [smolecule.com]

- 5. This compound | 1161776-13-1 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. file.leyan.com [file.leyan.com]

- 22. aksci.com [aksci.com]

1-(2-Bromothiazol-5-yl)ethanone CAS number 1161776-13-1

An In-depth Technical Guide to 1-(2-Bromothiazol-5-yl)ethanone: A Key Intermediate in Modern Drug Discovery

Introduction: The Unseen Value of a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery of novel therapeutics often hinges on the strategic use of versatile chemical building blocks. This compound (CAS No. 1161776-13-1) represents a quintessential example of such a scaffold.[1][2] While not a therapeutic agent in itself, its unique combination of functional groups—a reactive bromo-substituent on an electron-deficient thiazole ring and a readily modifiable ketone moiety—positions it as a high-value intermediate for the synthesis of complex, biologically active molecules.[3][4] This guide, prepared from the perspective of a senior application scientist, aims to provide an in-depth technical overview of this compound, elucidating its synthesis, reactivity, and profound potential in the drug development pipeline, particularly in the synthesis of kinase inhibitors and other targeted therapies.[5][6]

Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its physical and chemical properties. These parameters govern its behavior in reactions, its solubility, and its potential interactions with biological systems. The properties of this compound are summarized below.[1][7][8]

| Property | Value | Source(s) |

| CAS Number | 1161776-13-1 | [1][2][8] |

| Molecular Formula | C₅H₄BrNOS | [1][2] |

| Molecular Weight | 206.06 g/mol | [1][8] |

| IUPAC Name | 1-(2-bromothiazol-5-yl)ethan-1-one | [9] |

| Canonical SMILES | CC(=O)C1=CN=C(S1)Br | [1][2] |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | [7] |

| Predicted pKa | -1.23 ± 0.10 | [1] |

| Purity (Typical) | ≥97% | [8][9] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis and Manufacturing: A Plausible & Scalable Route

While specific process chemistry for CAS 1161776-13-1 is not extensively published in peer-reviewed journals, a robust synthetic route can be engineered by leveraging established methodologies for thiazole synthesis. The most logical approach involves a modified Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction, which is amenable to scale-up and provides good control over regiochemistry.

The overall synthetic strategy is visualized below.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a synthesized procedure based on established methods for similar transformations.[6][10]

Part A: Synthesis of 2-Amino-1-(thiazol-5-yl)ethanone Intermediate

-

Reaction Setup: To a solution of N-(1-oxo-3-ethoxyprop-2-en-1-yl)acetamide (1 equivalent) in a suitable solvent such as dioxane/water, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature. The use of NBS is a chemoselective method for the α-bromination of the activated acrylamide system.[6]

-

Thiazole Formation: After stirring for 1-2 hours (monitoring by TLC), add thiourea (1.2 equivalents) to the reaction mixture.

-

Cyclization: Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. The thiourea acts as the nitrogen and sulfur source, cyclizing with the α-bromo-β-ethoxy acrylamide intermediate to form the 2-aminothiazole ring.

-

Workup & Isolation: Cool the reaction to room temperature. Neutralize with an aqueous base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-1-(thiazol-5-yl)ethanone, which can be purified by column chromatography.

Part B: Diazotization and Bromination (Sandmeyer Reaction)

-

Diazotization: Dissolve the 2-amino-1-(thiazol-5-yl)ethanone intermediate (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 equivalents) at 0-5°C. Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. This critical step converts the primary aromatic amine to a diazonium salt, a versatile intermediate.[10]

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The CuBr catalyzes the displacement of the diazonium group with bromide.

-

Final Workup: Extract the product with a suitable solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, can be purified via flash chromatography or recrystallization to achieve high purity (e.g., >98%).[8]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two distinct reactive sites: the C2-bromo substituent and the C5-ethanone group. This dual functionality allows for sequential, orthogonal modifications, making it an ideal scaffold for building molecular diversity.

Caption: Key reaction pathways for derivatizing the title compound.

-

Cross-Coupling Reactions at the C2-Position: The bromine atom at the C2 position of the thiazole ring is activated towards various transition-metal-catalyzed cross-coupling reactions. This is the most powerful feature for drug discovery applications.

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of diverse aromatic systems, a common strategy for exploring structure-activity relationships (SAR).[11]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the thiazole core with a wide range of primary or secondary amines. This is particularly relevant for synthesizing compounds like Dasatinib, which features a substituted aminopyrimidine linked at this position.[6]

-

Other Couplings: Sonogashira (alkynes), Stille (organotins), and Heck (alkenes) couplings are also highly feasible at this position, further expanding the accessible chemical space.

-

-

Transformations of the Ketone Group: The ethanone moiety provides a secondary handle for modification.

-

Condensation Reactions: The carbonyl group readily reacts with hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and related derivatives.[4] These products can serve as ligands or introduce new hydrogen bonding patterns.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The resulting alcohol can be used for further functionalization, such as ester or ether formation.

-

α-Halogenation: While the ring is already brominated, the methyl group of the ketone can be brominated under specific conditions to yield a bromoacetyl derivative, which is a potent alkylating agent for reacting with nucleophiles like thioamides in Hantzsch-type syntheses.[12]

-

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound is realized in its application as a key intermediate in the synthesis of targeted therapeutics. The 2-aminothiazole scaffold, which can be readily accessed from this building block, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

The workflow from this building block to a potential drug candidate is outlined below.

Caption: Drug discovery workflow utilizing the title compound.

-

Kinase Inhibitors: Many potent kinase inhibitors utilize a 2-aminothiazole core as a "hinge-binding" motif that interacts with the ATP-binding site of protein kinases. A prime example is Dasatinib (Sprycel®), a dual Bcr-Abl and Src family tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[6] The synthesis of Dasatinib's core involves coupling a 2-aminothiazole-5-carboxamide with a substituted pyrimidine. This compound is an ideal precursor for this core, where the bromo-group is displaced by the pyrimidine amine and the ethanone group is a precursor to the required carboxamide.[5][6]

-

Anticancer Agents: Beyond kinase inhibition, thiazole derivatives have demonstrated broad anticancer activity through various mechanisms. Studies have shown that isatin-thiazole hybrids, for example, can act as potent VEGFR-2 inhibitors, interfering with tumor angiogenesis.[13] The title compound provides a direct entry point for synthesizing such conjugates.

-

Other Therapeutic Areas: The thiazole ring is a versatile pharmacophore found in compounds developed for a wide range of diseases, including anti-tuberculosis agents, anti-infectives, and modulators of neurodegenerative diseases.[14][15] The ability to rapidly generate diverse libraries from this compound makes it a valuable tool for screening campaigns in these areas as well.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. Standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the thiazole proton (C4-H), a singlet for the methyl protons (-CH₃) of the acetyl group, each integrating to 1H and 3H, respectively.

-

¹³C NMR: Distinct signals for the two quaternary thiazole carbons (C2 and C5), the methine thiazole carbon (C4), the carbonyl carbon (C=O), and the methyl carbon (-CH₃) would be expected.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2⁺ peaks in an approximate 1:1 ratio).

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity, typically showing a single major peak under various solvent conditions.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific material safety data sheet (MSDS) should always be consulted, general handling guidelines for a bromo-heterocyclic ketone include:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended.[2]

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed molecular tool. Its dual functionality allows for precise and versatile chemical modifications, making it an enabling reagent for accessing complex molecular architectures. Its primary application as a precursor to the 2-aminothiazole-5-carboxamide scaffold places it at the forefront of modern medicinal chemistry, particularly in the rational design of kinase inhibitors for oncology. For researchers and drug development professionals, understanding the synthesis, reactivity, and application of this building block is key to unlocking new avenues for therapeutic innovation.

References

- 1. Page loading... [guidechem.com]

- 2. 1161776-13-1|this compound|BLD Pharm [bldpharm.com]

- 3. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Buy 1-(5-Bromothiazol-2-yl)ethanone | 774230-98-7 [smolecule.com]

- 5. WO2005077945A2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1161776-13-1 | this compound | Bromides | Ambeed.com [ambeed.com]

- 8. 001chemical.com [001chemical.com]

- 9. This compound 97% | CAS: 1161776-13-1 | AChemBlock [achemblock.com]

- 10. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. prepchem.com [prepchem.com]

- 13. mdpi.com [mdpi.com]

- 14. [2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl]ethanoate for use in lymphangioleiomyomatosis and other diseases - Patent US-11547699-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. EP2468746A1 - Benzothiazinone compounds and their use as anti-tuberculosis agents - Google Patents [patents.google.com]

Spectroscopic Analysis of 1-(2-Bromothiazol-5-yl)ethanone: A Technical Guide

For Immediate Release

Shanghai, China – January 1, 2026 – In the landscape of pharmaceutical research and drug development, the precise characterization of heterocyclic compounds is paramount. 1-(2-Bromothiazol-5-yl)ethanone, a key building block in medicinal chemistry, presents a unique spectroscopic profile. This in-depth technical guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights for researchers and scientists.

Molecular Identity:

-

Systematic Name: 1-(2-bromo-1,3-thiazol-5-yl)ethanone

-

Molecular Weight: 206.06 g/mol

Executive Summary

A comprehensive search for the experimental spectroscopic data of this compound (CAS: 1161776-13-1) did not yield specific ¹H NMR, ¹³C NMR, IR, or mass spectra in the available scientific literature and databases. However, by analyzing the spectra of isomeric and structurally related compounds, we can provide a robust predictive analysis of the expected spectroscopic characteristics. This guide will, therefore, focus on the theoretical spectral values and interpretation based on established principles of spectroscopy and data from closely related molecules. This approach offers a valuable framework for researchers in identifying and characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals corresponding to the aromatic proton on the thiazole ring and the methyl protons of the acetyl group.

Expected Chemical Shifts (δ) in CDCl₃:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Thiazole-H | ~8.0 - 8.5 | Singlet (s) | 1H | The proton at the C4 position of the thiazole ring is deshielded by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, as well as the carbonyl group. |

| -CH₃ | ~2.6 - 2.8 | Singlet (s) | 3H | The methyl protons of the acetyl group are in a typical chemical shift range for a methyl ketone. |

Experimental Causality: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic compounds, offering good solubility and minimal interference in the proton NMR spectrum. The predicted chemical shifts are based on the analysis of similar thiazole-containing compounds and the known electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide insight into the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~190 - 195 | The carbonyl carbon of the ketone is characteristically found in this downfield region. |

| C2 (C-Br) | ~140 - 145 | The carbon atom attached to the bromine is significantly deshielded. |

| C4 | ~150 - 155 | The C4 carbon of the thiazole ring is deshielded by the adjacent heteroatoms. |

| C5 | ~125 - 130 | The carbon atom bearing the acetyl group. |

| -CH₃ | ~25 - 30 | The methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Major Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~1680 - 1700 | Strong | C=O (Ketone) | Stretching |

| ~1500 - 1600 | Medium | C=N, C=C (Thiazole ring) | Stretching |

| ~1350 - 1370 | Medium | -CH₃ | Bending |

| ~600 - 700 | Medium-Strong | C-Br | Stretching |

Causality Behind Experimental Choices: The sample for IR analysis would typically be prepared as a KBr pellet or a thin film to obtain a clear spectrum. The predicted absorption bands are based on characteristic vibrational frequencies for ketones, aromatic heterocycles, and alkyl halides. The strong carbonyl stretch is a key diagnostic peak for this molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 204 and 206 with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Analysis of the isomeric compound 1-(5-Bromothiazol-2-yl)ethanone confirms the expectation of a clear bromine isotope pattern in the mass spectrum.

-

Key Fragment Ions:

-

[M - CH₃]⁺ (m/z 189/191): Loss of a methyl radical from the acetyl group.

-

[M - COCH₃]⁺ (m/z 161/163): Cleavage of the acetyl group, resulting in the 2-bromothiazole cation.

-

[CH₃CO]⁺ (m/z 43): The acetyl cation, which is a very common fragment for methyl ketones.

-

Experimental Workflow for MS Analysis:

References

A Technical Guide to 1-(2-Bromothiazol-5-yl)ethanone: A Versatile Building Block in Modern Synthesis

Introduction: The Strategic Value of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. Within the vast arsenal of chemical synthons, 1-(2-bromothiazol-5-yl)ethanone has emerged as a particularly powerful and versatile building block. This guide provides an in-depth exploration of its properties, synthesis, and extensive synthetic utility, offering field-proven insights for researchers and drug development professionals.

The strategic value of this molecule lies in its bifunctional nature. The bromine atom at the C2 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the acetyl group at the C5 position offers a site for classic carbonyl chemistry. This orthogonal reactivity allows for sequential, controlled modifications, making it an ideal starting point for the construction of complex molecular architectures.

Physicochemical Properties & Characterization

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1161776-13-1 | [2] |

| Molecular Formula | C₅H₄BrNOS | [2] |

| Molecular Weight | 206.06 g/mol | [2] |

| Boiling Point | 263.8 ± 13.0 °C (Predicted) | [3] |

| Density | 1.719 ± 0.06 g/cm³ (Predicted) | [3] |

| Physical Form | White to yellow solid or semi-solid | |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4] |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the methyl protons of the acetyl group and a singlet for the proton on the thiazole ring (C4-H).

-

¹³C NMR: The carbon NMR will show distinct peaks for the carbonyl carbon, the methyl carbon, and the three carbons of the thiazole ring.

-

InChI Key: XGHAHIKODQEJTA-UHFFFAOYSA-N[2]

Synthesis of the Building Block

The most common and reliable method for preparing this compound involves the Friedel-Crafts acylation of 2-bromothiazole. The causality behind this choice is the high reactivity of the C5 position of the thiazole ring towards electrophilic substitution, driven by the directing effects of the ring's sulfur and nitrogen atoms.

Experimental Protocol: Friedel-Crafts Acylation of 2-Bromothiazole

Objective: To synthesize this compound from 2-bromothiazole.

Materials:

-

2-Bromothiazole

-

Acetic Anhydride

-

Phosphoric Acid (85%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a solution of 2-bromothiazole (1.0 eq) in dichloromethane, add acetic anhydride (1.2 eq). Cool the mixture to 0°C in an ice bath.

-

Catalyst Addition: Slowly add phosphoric acid (2.0 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 5°C. The acid acts as a Lewis acid catalyst, activating the acetic anhydride for electrophilic attack.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution. This neutralizes the phosphoric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Core Reactivity & Synthetic Utility

The power of this compound lies in its capacity to undergo a wide array of high-yield transformations, particularly palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-C and C-N bond formation.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for its mild conditions and tolerance of a vast range of functional groups.[6] It enables the coupling of the 2-bromothiazole core with various aryl or vinyl boronic acids or esters.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the catalyst.[7]

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 1-(2-arylthiazol-5-yl)ethanone.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq) or Pd(PPh₃)₄ (0.05 eq)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd₂(dba)₃

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

-

Degassing: Seal the flask, evacuate, and backfill with an inert gas like Argon or Nitrogen. Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: Add the palladium catalyst and ligand (if needed), followed by the degassed solvent mixture via syringe.

-

Heating: Heat the reaction mixture to reflux (typically 80-100°C) for 4-12 hours.[8] Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

For the synthesis of aminothiazoles, which are prevalent in medicinal chemistry, the Buchwald-Hartwig amination is the method of choice.[9] It allows for the coupling of the 2-bromothiazole with a wide variety of primary and secondary amines.[5]

Expert Insight: The choice of ligand is crucial for the success of this reaction. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are known to accelerate the rate-limiting reductive elimination step, leading to higher yields and broader substrate scope.[10] The base is also a key parameter; weaker bases are often insufficient, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being preferred.[11]

Caption: Buchwald-Hartwig amination workflow.

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the thiazole ring to a terminal alkyne.[12] This reaction is invaluable for creating rigid scaffolds and as a precursor for further transformations. It typically requires both a palladium catalyst and a copper(I) co-catalyst.[13]

Causality in Protocol: The copper(I) salt is believed to react with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex in the catalytic cycle.[12] The amine base is essential for both deprotonating the alkyne and acting as a ligand.[13]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 1-(2-alkynylthiazol-5-yl)ethanone.

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (1.5 eq)

-

Pd(PPh₃)₂Cl₂ (0.03 eq)

-

Copper(I) Iodide (CuI) (0.06 eq)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)

Procedure:

-

Inert Atmosphere: Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk flask. Evacuate and backfill with Argon.

-

Reagent Addition: Add anhydrous TEA or DIPA, followed by the terminal alkyne via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).

-

Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.

Case Study in Drug Discovery: Synthesis of GSK-3 Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a key enzyme implicated in several diseases, including Alzheimer's disease and type 2 diabetes.[14] Many potent GSK-3 inhibitors feature a substituted thiazole core. This compound serves as a critical starting material for the synthesis of these inhibitors.[15][16]

For example, a common synthetic route involves an initial Buchwald-Hartwig amination to install a substituted amine at the C2 position. The acetyl group at C5 can then be used in a Claisen-Schmidt condensation with an appropriate aldehyde to build the rest of the pharmacophore.[17] This sequential, controlled functionalization highlights the strategic advantage of using this specific building block.

Caption: Synthetic route to GSK-3 inhibitors.

Safety & Handling

As a halogenated organic compound, this compound must be handled with appropriate care.

-

General Handling: Use only in a well-ventilated area, preferably a fume hood.[18] Avoid breathing dust, fumes, or vapors.[19] Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.[19]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[19]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (2-8°C).[3][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[18]

Conclusion

This compound is a high-value, versatile synthetic building block that provides an efficient entry point into a diverse range of complex heterocyclic compounds. Its capacity for selective, high-yielding transformations at both the C2 and C5 positions makes it an indispensable tool for researchers in medicinal chemistry, materials science, and agrochemical development. The robust and well-documented reactivity in key cross-coupling reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings ensures its continued prominence in modern organic synthesis. By understanding the principles and protocols outlined in this guide, scientists can effectively leverage this powerful synthon to accelerate their research and development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 1161776-13-1|this compound|BLD Pharm [bldpharm.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site [mdpi.com]

- 15. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diversity-Oriented Synthesis as a Strategy for Fragment Evolution against GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aksci.com [aksci.com]

- 19. chemicalbook.com [chemicalbook.com]

Unlocking the Synthetic Potential of the Thiazole Scaffold: A Guide to the Reactivity of the C2-Br Bond

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it an invaluable component in drug design. The strategic functionalization of this heterocycle is therefore a critical task in the synthesis of novel therapeutic agents. Among the various synthons available, 2-bromothiazole stands out as a particularly versatile and reactive building block. The C2-Br bond is activated by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it an excellent electrophilic site for a wide range of transformations. This guide provides a detailed exploration of the key reactions involving the C-Br bond in 2-bromothiazoles, offering field-proven insights, step-by-step protocols, and mechanistic considerations to empower researchers in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Thiazole Functionalization

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for C-C, C-N, and C-S bond formation at the C2 position of the thiazole ring. These reactions proceed through a common catalytic cycle, which allows for a modular approach to molecular design with exceptional functional group tolerance.

The Catalytic Cycle: A Unifying Principle

The success of these transformations hinges on a well-understood catalytic cycle involving a palladium catalyst. The cycle typically begins with the active Pd(0) species undergoing oxidative addition into the C-Br bond of the 2-bromothiazole. This is often the rate-limiting step and is followed by transmetalation (for Suzuki and Stille reactions) or coordination/insertion (for Heck and Sonogashira reactions). The final step is reductive elimination , which forms the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

An In-Depth Technical Guide to Nucleophilic Attack on the Ethanone Carbonyl Group

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive examination of the nucleophilic attack on the carbonyl group of ethanone, more commonly known as acetone. As the simplest ketone, acetone serves as a fundamental model for understanding the reactivity of the carbonyl functional group, a cornerstone of organic synthesis and crucial in the development of new pharmaceuticals. This document delves into the electronic structure and inherent reactivity of the carbonyl group, explores the mechanisms of various nucleophilic additions, and provides detailed experimental protocols for key transformations. By integrating theoretical principles with practical, field-proven methodologies, this guide aims to equip researchers with the knowledge to effectively manipulate and utilize this pivotal reaction in their work.

The Ethanone Carbonyl Group: An Electrophilic Hub

The reactivity of the carbonyl group (C=O) in aldehydes and ketones is dictated by the polarity of the carbon-oxygen double bond.[1] Due to the higher electronegativity of oxygen, the electron density in the double bond is skewed towards the oxygen atom, resulting in a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon.[2][3] This polarization renders the carbonyl carbon an electrophilic center, susceptible to attack by electron-rich species known as nucleophiles.[2][3]

In ethanone (acetone), the carbonyl carbon is bonded to two methyl groups. These alkyl groups are electron-donating through an inductive effect, which slightly reduces the electrophilicity of the carbonyl carbon compared to aldehydes.[4] Consequently, aldehydes are generally more reactive towards nucleophiles than ketones.[4][5] Steric hindrance from the two methyl groups in acetone also plays a role in slowing down the rate of nucleophilic attack compared to less substituted carbonyls.[6]

The geometry of the carbonyl group is trigonal planar, with bond angles of approximately 120°.[7] Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate.[6][8]

Factors Influencing Reactivity

Several factors govern the rate and outcome of a nucleophilic attack on the ethanone carbonyl:

-

Nucleophile Strength: Stronger nucleophiles react faster. Anionic nucleophiles (e.g., Grignard reagents, organolithiums, hydride reagents) are generally more reactive than neutral nucleophiles (e.g., water, alcohols, amines).

-

Steric Effects: As mentioned, the methyl groups of acetone present some steric hindrance. Bulkier nucleophiles will react more slowly.[6]

-

Electronic Effects: Electron-donating groups on the nucleophile enhance its reactivity, while electron-withdrawing groups on the carbonyl compound increase its electrophilicity.[4]

-

Solvent: The choice of solvent can significantly impact the reaction. Protic solvents can solvate and stabilize the nucleophile, potentially decreasing its reactivity. Aprotic solvents are often preferred for reactions involving strong, anionic nucleophiles.[9]

-

Catalysis: Both acid and base catalysis can accelerate nucleophilic additions.[10][11] Acid catalysis works by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[12][13] Base catalysis typically functions by deprotonating a neutral nucleophile to generate a more potent anionic nucleophile.[10][14]

Mechanistic Pathways of Nucleophilic Attack

The general mechanism for nucleophilic addition to ethanone involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[8] This intermediate is then typically protonated in a subsequent workup step to yield the final alcohol product.[9]

Base-Catalyzed/Anionic Nucleophile Addition

This is the most common pathway for strong, negatively charged nucleophiles.

Caption: General mechanism of anionic nucleophilic addition to ethanone.

Acid-Catalyzed Nucleophilic Addition

For weaker, neutral nucleophiles, acid catalysis is often employed to enhance the electrophilicity of the carbonyl carbon.

Caption: General mechanism of acid-catalyzed nucleophilic addition.

Stereochemistry of Nucleophilic Addition

Since acetone is a symmetrical ketone, nucleophilic attack does not create a new stereocenter.[15] However, if an unsymmetrical ketone were used, a racemic mixture of enantiomers would typically be formed in the absence of a chiral influence, as the planar carbonyl group can be attacked from either face with equal probability.[7][15] In enzyme-catalyzed reactions, the stereochemistry is tightly controlled, leading to a single stereoisomer.[16]

Key Nucleophilic Addition Reactions of Ethanone

Grignard and Organolithium Reactions: Carbon-Carbon Bond Formation

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that react with acetone to form tertiary alcohols after an acidic workup.[17][18][19] These reactions are fundamental for constructing larger carbon skeletons.

Reaction: R-MgX (or R-Li) + (CH₃)₂CO → R-C(OH)(CH₃)₂[17][20]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard and organolithium reagents are extremely strong bases and will react with even trace amounts of water.[17][18] Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[17][21]

-

Inert Atmosphere: These reagents are also sensitive to oxygen and are typically handled under an inert atmosphere of nitrogen or argon.[17]

Experimental Protocol: Synthesis of 2-Phenyl-2-propanol via Grignard Reaction[22]

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 2.43 g of magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

From the dropping funnel, add a solution of 15.7 g of bromobenzene in 40 mL of anhydrous diethyl ether dropwise to initiate the reaction.

-

Once the reaction begins (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

From the dropping funnel, add a solution of 5.8 g of anhydrous acetone in 40 mL of anhydrous diethyl ether dropwise with constant stirring. A white precipitate will form.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes.

-

-

Workup:

-

Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 6 M HCl.

-

Stir until the precipitate dissolves.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with two 25 mL portions of diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation. The crude product can be purified by distillation or recrystallization.

-

Reduction with Hydride Reagents: Synthesis of Alcohols

Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the carbonyl carbon, reducing acetone to isopropanol.[9][23]

Reaction: (CH₃)₂CO + NaBH₄ (or LiAlH₄) → (CH₃)₂CHOH[23]

Causality Behind Experimental Choices:

-

Reagent Choice: NaBH₄ is a milder reducing agent and can be used in protic solvents like methanol or ethanol.[23][24] LiAlH₄ is a much stronger reducing agent and reacts violently with protic solvents; it must be used in anhydrous aprotic solvents like diethyl ether or THF.[9][23] For the simple reduction of a ketone like acetone, the milder and safer NaBH₄ is generally preferred.

Experimental Protocol: Sodium Borohydride Reduction of Acetone[23][25]

-

Reaction Setup:

-

In a 100 mL Erlenmeyer flask, dissolve a known amount of acetone in methanol.

-

Cool the solution in an ice-water bath.

-

-

Reduction:

-

Slowly add a slight excess of sodium borohydride to the stirred solution. A vigorous reaction with bubbling may occur.

-

After the initial reaction subsides, continue stirring in the ice bath for approximately 5 minutes, then allow the mixture to stir at room temperature for an additional 10-15 minutes.

-

-

Workup:

-

Carefully add 6 M HCl dropwise to quench the excess NaBH₄ and neutralize the alkoxide.

-

If a solid (borate salts) precipitates, it can be removed by suction filtration.

-

-

Isolation:

-

The product, isopropanol, can be isolated from the filtrate by distillation.

-

Cyanohydrin Formation: A Reversible Addition

Acetone reacts with hydrogen cyanide (HCN) to form acetone cyanohydrin.[26][27] This reaction is reversible and is typically catalyzed by a small amount of base (e.g., cyanide ion).[27][28]

Reaction: (CH₃)₂CO + HCN ⇌ (CH₃)₂C(OH)CN[28]

Causality Behind Experimental Choices:

-

Catalyst: The reaction requires a nucleophilic cyanide ion (CN⁻) to attack the carbonyl carbon. Using HCN alone is slow. The addition of a small amount of a cyanide salt (like NaCN or KCN) or another base generates the necessary CN⁻ nucleophile.[27]

-

pH Control: The reaction is sensitive to pH. In strongly acidic conditions, the concentration of the nucleophilic CN⁻ is too low. In strongly basic conditions, acetone can undergo self-condensation (aldol reaction). A slightly basic pH is optimal.

Experimental Protocol: Synthesis of Acetone Cyanohydrin[29][30]

Safety Note: Hydrogen cyanide is extremely toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

-

Reaction Setup:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium cyanide in water and acetone.

-

Cool the flask in an ice bath with vigorous stirring.

-

-

Reaction:

-

When the temperature of the mixture is between 10-15°C, slowly add sulfuric acid (e.g., 40%) from the dropping funnel over several hours, maintaining the temperature between 10° and 20°C. The acid reacts with some of the sodium cyanide to generate HCN in situ.

-

-

Workup and Isolation:

-

After the acid addition is complete, continue stirring for 15 minutes.

-

Allow the layers to separate. Decant the upper organic layer (acetone cyanohydrin).

-

Filter the remaining aqueous layer to remove sodium bisulfate.

-

Extract the aqueous filtrate with ether.

-

Combine the ether extracts with the previously separated organic layer and dry over anhydrous sodium sulfate.

-

Remove the ether and any unreacted acetone by distillation. The product, acetone cyanohydrin, can be purified by vacuum distillation.

-

Other Notable Nucleophilic Additions

-

Wittig Reaction: This reaction uses a phosphorus ylide to convert acetone into an alkene (2-methylpropene), with the driving force being the formation of the very stable triphenylphosphine oxide.[31][32] Care must be taken to avoid acetone contamination when it is not the intended substrate.[33]

-

Reformatsky Reaction: This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc metal, to acetone to produce a β-hydroxy ester.[34][35][36] A key advantage is that the organozinc reagents are less reactive than Grignard or organolithium reagents and do not readily react with the ester functionality.[37][38]

Data Summary and Characterization

The success of these reactions is typically monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the purified product.

| Reaction | Nucleophile | Product | Typical Yield (%) | Key Spectroscopic Features of Product |

| Grignard Reaction | Phenylmagnesium bromide | 2-Phenyl-2-propanol | 75-85 | IR: Broad O-H stretch (~3400 cm⁻¹). ¹H NMR: Singlet for -OH proton, singlets for methyl groups, multiplets for phenyl protons. |

| NaBH₄ Reduction | Hydride (H⁻) | Isopropanol | 80-95 | IR: Broad O-H stretch (~3400 cm⁻¹). ¹H NMR: Doublet for methyl protons, septet for CH proton, singlet for -OH proton. |

| Cyanohydrin Formation | Cyanide (CN⁻) | Acetone Cyanohydrin | 77-78[29] | IR: O-H stretch (~3400 cm⁻¹), weak C≡N stretch (~2250 cm⁻¹). ¹H NMR: Singlet for methyl protons, singlet for -OH proton. |

Conclusion

The nucleophilic attack on the ethanone carbonyl group is a versatile and powerful transformation in organic chemistry. A thorough understanding of the underlying principles of carbonyl reactivity, coupled with careful consideration of reaction conditions and reagent choice, allows for the efficient synthesis of a wide array of valuable products. From the formation of new carbon-carbon bonds using organometallic reagents to the synthesis of alcohols and cyanohydrins, the reactions of acetone serve as a foundational platform for more complex synthetic endeavors in research and drug development. The protocols and mechanistic insights provided in this guide offer a robust framework for scientists to apply these fundamental reactions with precision and confidence.

References

- 1. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 2. studymind.co.uk [studymind.co.uk]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. Organic Chemistry Aldehydes and Ketones - Relative Reactivity Flashcards - Cram.com [cram.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Stereochemistry of the carbonyl group - Chemistry Revision Site [ueache.weebly.com]

- 8. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 9. 7.3. Simple Nucleophilic Attacks on Carbonyls – Introduction to Organic Chemistry [saskoer.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]

- 13. Reactivity in Chemistry: Carbonyl Addition [employees.csbsju.edu]

- 14. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 15. 7.8. Stereochemistry of Addition Reactions – Introduction to Organic Chemistry [saskoer.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]

- 18. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 21. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. webassign.net [webassign.net]

- 25. studylib.net [studylib.net]

- 26. m.youtube.com [m.youtube.com]